molecular formula C18H16N2O5 B1282941 Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate CAS No. 168827-96-1

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate

Cat. No. B1282941
M. Wt: 340.3 g/mol
InChI Key: GXENUDDTLQFBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate is a compound that appears to be related to a class of substances with potential biological activity. Compounds with similar structures have been synthesized and studied for their potential use in various applications, including as antineoplastic and antifilarial agents, as well as for their antibacterial and antifungal properties . The core structure of these compounds often includes 2-oxoindoline derivatives, which are known to be biologically active and are found in several natural alkaloids and synthetic drugs .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include key transformations such as iodolactamization, Friedel-Crafts intramolecular Michael addition, and cyclization reactions . For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a crucial step . Similarly, the synthesis of various oxindole and benzofuran derivatives is achieved through cyclization reactions promoted by Lewis acids . These methods demonstrate the complexity and the precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate has been studied using various spectroscopic methods, including IR and NMR spectroscopy . For example, the structure of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters has been confirmed by elemental analysis, IR, and 1H NMR spectroscopy . Additionally, theoretical studies have been conducted to understand the molecular structure and vibrational spectra of related compounds, such as O-ethyl benzoylthiocarbamate, using computational methods like Hartree-Fock and density functional theory .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, including condensation with aromatic aldehydes, reactions with hydrazine derivatives, and photocyclization . For instance, the synthesis of benzo[a]carbazoles from ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives involves an oxidative photocyclization step . Moreover, compounds with the 2-oxoindoline core structure can react with hydrazine derivatives to form pyrazole derivatives, indicating the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate are influenced by their molecular structure. The presence of functional groups such as carbamates, oxindoles, and benzoyl groups can affect properties like solubility, melting point, and reactivity . The crystal structure of O-ethyl benzoylthiocarbamate, for example, has been determined by X-ray diffraction analysis, providing insight into the solid-state properties of these compounds .

Scientific Research Applications

Synthesis and Characterization in Drug Development

  • Synthesis of Anticancer Agents : A study by Nadhum & Mohammed (2020) discusses the synthesis of compounds related to Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate for potential use as anticancer agents. They developed new phthalimide conjugates using a multistep reaction process and confirmed their structures through spectroscopy and elemental analyses.

Drug Synthesis for Diabetes Management

  • Antihyperglycemic Drug Leads : A 2013 study (Eissa) synthesized new isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties. These compounds were identified as active antihyperglycemic agents, contributing to the development of new diabetes drugs.

Antibacterial and Antifungal Applications

  • Synthesis of Antibacterial Compounds : Research by Patel & Dhameliya (2010) involved the synthesis of N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide and related compounds. These demonstrated promising antibacterial activities, indicating potential as antimicrobials.

Exploration of Molecular Interactions

  • Quantitative Evaluation of Molecular Interactions : Dey, Ghosh, and Chopra (2014) D. Dey, S. Ghosh, D. Chopra investigated the X-ray crystallographic structures of biologically active molecules related to Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate. They provided quantitative insights into non-covalent interactions, aiding in the understanding of molecular solid-state structures.

Development of Selective Inhibitors

  • Inhibition of Cholinesterase : A 2021 study by Magar et al. focused on synthesizing benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates as selective inhibitors of butyrylcholinesterase (BChE). They discovered compounds with significant inhibitory activity, contributing to the field of neurodegenerative disease treatment.

Anti-inflammatory Agents Synthesis

  • Development of Anti-inflammatory Compounds : Nikalje, Hirani, and Nawle (2015) A. P. Nikalje, N. Hirani, R. Nawle synthesized novel anti-inflammatory agents. They evaluated these compounds using both in vitro and in vivo models and performed docking studies to assess binding affinity towards human serum albumin.

Safety And Hazards

The compound is intended for research use only . It is not suitable for use as a medicine, food, or household item . Specific safety and hazard information is not available in the retrieved resources.

properties

IUPAC Name

benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-16-14-8-4-5-9-15(14)17(22)20(16)25-11-10-19-18(23)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXENUDDTLQFBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553800
Record name Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate

CAS RN

168827-96-1
Record name Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of benzyl N-(2-hydroxyethyl)carbamate (5.9 g, 30 mmol), N-hydroxyphthalimide (4.9 g, 30 mmol), and triphenylphosphine (7.9 g, 30 mmol) in tetrahydrofuran (100 mL) was added diethyl azodicarboxylate (5.2 g, 30 mmol). The reaction mixture was stirred at room temperature overnight. Ethyl acetate (200 mL) was added, the solution washed with saturated NaHCO3 (2×100 mL) and brine (100 mL), and dried over Na2SO4. After evaporating the solvent, the residue was purified by flash column chromatography (methylene chloride to 4% ethyl acetate in methylene chloride) to give the title compound as a white solid (9.3 g, 91%). 1H-NMR (300 MHz, CDCl3) δ7.84 (m, 2H), 7.78 (m, 2H), 7.37 (m, 5H), 5.97 (br s, 1H), 5.14 (s, 2H), 4.27 (t, J=4.9 Hz, 2H), 3.51 (q, J=5.2 Hz, 2H).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Benzyl(2-hydroxyethyl)carbamate (5.857 g, 30.0 mmol) was stirred under an argon atmosphere at room temperature with dehydrated tetrahydrofuran (150 mL). Then, triphenylphosphine (7.90 g) and N-hydroxyphthalimide (Pht-OH, 4.89 g) were added. After the reaction mixture was under ice cooling, 2.2M diethyl azodicarboxylate toluene solution (13.7 mL) was added dropwise gradually, followed by stirring overnight at room temperature. After completion of the reaction, the residue resulting from distilling off the solvent under reduced pressure was subjected to silica gel column chromatography (hexane/ethyl acetate=1/1) to afford 9.36 g of the title compound (yield 92%).
Quantity
5.857 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
4.89 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate toluene
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Yield
92%

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